rel-(R,R)-THC Exhibits a Unique ERα Agonist / ERβ Antagonist Profile, in Contrast to the Dual Antagonism of Tamoxifen
rel-(R,R)-THC is distinguished from the clinical SERM tamoxifen by its functional activity at estrogen receptor subtypes. While rel-(R,R)-THC is a full agonist at ERα (Ki = 9.0 nM) and a full antagonist at ERβ (Ki = 3.6 nM), tamoxifen acts primarily as an antagonist at both ERα and ERβ in breast tissue [1]. This difference in functional profile is critical for researchers requiring ERα activation without ERβ activation, which tamoxifen cannot provide [2].
| Evidence Dimension | Functional Activity at ERα and ERβ |
|---|---|
| Target Compound Data | ERα Agonist (Ki = 9.0 nM), ERβ Antagonist (Ki = 3.6 nM) |
| Comparator Or Baseline | Tamoxifen: ERα Antagonist, ERβ Antagonist (in breast tissue) |
| Quantified Difference | Qualitative functional reversal at ERα |
| Conditions | Competitive radioligand binding assays and cell-based reporter gene assays |
Why This Matters
This difference dictates the compound's utility in studies where ERα activation must be maintained while blocking ERβ, a scenario where tamoxifen is unsuitable.
- [1] Sun J, Meyers MJ, Fink BE, Rajendran R, Katzenellenbogen JA, Katzenellenbogen BS. Novel ligands that function as selective estrogens or antiestrogens for estrogen receptor-alpha or estrogen receptor-beta. Endocrinology. 1999;140(2):800-804. View Source
- [2] Shiau AK, Barstad D, Loria PM, Cheng L, Kushner PJ, Agard DA, Greene GL. The structural basis of estrogen receptor/coactivator recognition and the antagonism of this interaction by tamoxifen. Cell. 1998;95(7):927-937. View Source
